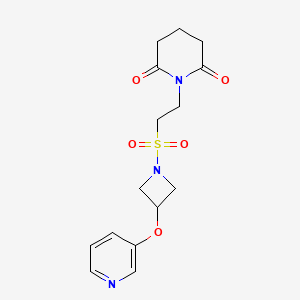

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves strategic condensation reactions. For instance, compounds with structural similarities are often synthesized through reactions promoted by carbodiimide condensation, offering a convenient and fast method for obtaining these acetamide derivatives (Yu et al., 2014). Such methodologies highlight the importance of precise reaction conditions and catalysts in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide reveals significant insights into their chemical behavior. For example, studies on related molecules demonstrate the orientation of chlorophenyl rings at specific angles relative to the thiazole rings, which influences the compound's overall molecular conformation and intermolecular interactions. These structural details are crucial for understanding how these compounds interact at the atomic level (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives are influenced by their molecular structure. For example, specific interactions such as C—H⋯O hydrogen bonds play a role in the formation of molecular chains and affect the compound's solubility and stability. Understanding these chemical reactions and properties is essential for predicting the behavior of these compounds under various conditions and for their application in different domains (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are directly related to their molecular arrangement. Investigations into related molecules have utilized X-ray diffraction techniques to elucidate their crystal structures, providing valuable information on the compound's physical characteristics and how they may influence its application in various fields (Yu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing various chemical transformations, are integral for understanding the utility of N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide derivatives. Studies on similar compounds provide insights into their reactivity patterns, offering a foundation for further chemical modifications and applications (Yu et al., 2014).

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : One study explored the structure-activity relationships of dual inhibitors for PI3Kα and mTOR, focusing on compounds with similar structures to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide. These compounds showed potential as efficacious inhibitors in vitro and in vivo (Stec et al., 2011).

Antitumor Activity : Several studies have synthesized derivatives with similar structures and evaluated their antitumor activity. For instance, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, finding significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antibacterial Activity : Another research synthesized acetamide derivatives and evaluated their antibacterial activity. The study found moderate to good antibacterial effects for these compounds (Desai et al., 2008).

Analgesic Properties : A study synthesized acetamide derivatives and investigated their potential analgesic activities, finding significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models (Kaplancıklı et al., 2012).

Antioxidant Activity : Another study synthesized urea, thiourea, and selenourea derivatives with thiazole moieties and screened them for antioxidant activity, finding that some compounds exhibited potent activity (Reddy et al., 2015).

PI3K Inhibitors and Anticancer Agents : A study synthesized 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives as PI3K and mTOR dual inhibitors. These compounds displayed antiproliferative activities against various cancer cell lines and reduced toxicity (Xie et al., 2015).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQOBDSVXIEVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)

![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)